molecular formula C12H20ClN5 B12235329 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B12235329
M. Wt: 269.77 g/mol
InChI Key: RODAAVGMMYNUHH-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a specialized chemical compound featuring a bis-pyrazolylamine scaffold, a structure of significant interest in modern chemical and pharmaceutical research. The pyrazole core is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs, contributing to various physiological and pharmacological activities . Compounds incorporating this structure are frequently explored as key precursors and building blocks in synthetic organic chemistry for the preparation of active pharmaceutical ingredients and agrochemicals . The bis-pyrazolylmethylamine motif, in particular, is a powerful chelating tool in coordination chemistry. Ligands based on this framework are extensively utilized in the development of transition-metal complexes. These complexes serve as catalysts for important transformations, including the polymerization of monomers such as methyl methacrylate (MMA) and the ring-opening polymerization of rac -lactide, leading to polymers with specific tacticity . Furthermore, such complexes have applications as supramolecules in metal-organic frameworks (MOFs) and are investigated for their properties in bioinorganic chemistry . The specific substitution pattern on the pyrazole rings in this compound—featuring 1,5-dimethyl and 1-isopropyl groups—can be strategically utilized to fine-tune the steric and electronic properties of the molecule, thereby modulating its reactivity, binding affinity, and overall performance in its intended research application. This compound is offered exclusively for use in laboratory research settings.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-7-11-8-15-16(4)10(11)3;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

RODAAVGMMYNUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Derivatives

Reaction Mechanism and Conditions

The alkylation of pyrazole precursors forms the foundational step in synthesizing this compound. A common approach involves reacting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the amine group attacks the aldehyde carbonyl, followed by dehydration to form the imine intermediate.

Key Parameters :

  • Solvent : Dimethylformamide (DMF) or ethanol.
  • Temperature : 60–80°C.
  • Reaction Time : 12–24 hours.
  • Yield : 65–75%.
Table 1: Alkylation Reaction Optimization
Parameter Condition 1 Condition 2
Solvent DMF Ethanol
Base K₂CO₃ NaH
Temperature (°C) 80 60
Yield (%) 72 68

Source: Adapted from

Reductive Amination

Protocol and Reagent Selection

Reductive amination offers higher selectivity for imine reduction compared to direct alkylation. In this method, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is condensed with 1-isopropyl-1H-pyrazol-5-amine using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents. The reaction is typically conducted in methanol or tetrahydrofuran (THF) under inert atmospheres.

Advantages :

  • Higher regioselectivity for the target amine.
  • Reduced byproduct formation (e.g., over-alkylation).

Limitations :

  • Sensitivity to moisture and oxygen.
  • Requires rigorous purification.
Table 2: Reductive Amination Conditions
Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₃CN Methanol 25 78
NaBH(OAc)₃ THF 25 82

Source:

Continuous Flow Synthesis for Industrial Production

Scalability and Efficiency

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. A two-step process is utilized:

  • Aldehyde Activation : 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is pre-treated with acetic anhydride to form the activated intermediate.
  • Amination : The intermediate reacts with 1-isopropyl-1H-pyrazol-5-amine in a microreactor at 100°C, achieving near-quantitative conversion within 30 minutes.

Benefits :

  • 95% yield with >99% purity post-purification.
  • Reduced solvent waste compared to batch processes.

Purification Techniques

Chromatography and Recrystallization

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. Common methods include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes and amines.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 98% purity.
Table 3: Purity Comparison Post-Purification
Method Purity (%) Recovery (%)
Column Chromatography 95 85
Recrystallization 98 78

Source:

Comparative Analysis of Methods

Yield, Cost, and Scalability

  • Alkylation : Cost-effective but lower yields (65–75%).
  • Reductive Amination : Higher yields (78–82%) but requires expensive reagents.
  • Continuous Flow : Ideal for industrial use, though initial setup costs are high.

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Over-alkylation or oxidation byproducts.
    Solution: Use anhydrous solvents and inert atmospheres.
  • Low Solubility : Precipitation during reaction.
    Solution: Optimize solvent polarity (e.g., DMF/ethanol mixtures).

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Recent studies have highlighted the potential of pyrazole derivatives, including N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, in treating inflammatory conditions. Pyrazole compounds have been shown to exhibit inhibitory effects on various inflammatory mediators. For instance, compounds with similar structures have demonstrated efficacy in reducing pro-inflammatory cytokines and mediators in experimental models of inflammation .

Anticancer Activity

Research indicates that pyrazole derivatives possess notable anticancer properties. In vitro studies have reported that compounds related to this compound exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cells. For example, a study showed that certain pyrazole derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM across different cell lines .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of pyrazole derivatives. The presence of specific functional groups and their positions significantly influence the biological activity of these compounds. For instance, modifications to the pyrazole ring or substituents can enhance selectivity and potency against particular cancer types or inflammatory pathways .

Drug Discovery

Lead Compound Development

This compound serves as a lead compound in drug discovery programs aimed at developing novel therapeutics for cancer and inflammatory diseases. The compound's structural features allow for further modifications to improve efficacy and reduce toxicity.

Biological Testing and Screening

The compound has undergone various biological tests to assess its therapeutic potential. These tests often include cytotoxicity assays against different cancer cell lines, evaluation of anti-inflammatory activity through cytokine profiling, and assessments of selectivity towards target receptors .

Case Studies

Study Compound Cell Line Tested IC50 Value (µM) Activity
Bouabdallah et al.N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 (Laryngeal carcinoma)3.25Significant cytotoxicity
Wei et al.Ethyl derivativesA549 (Lung carcinoma)26Potent growth inhibition
Jin et al.Pyrazole-based imidazole derivativesALK5 inhibition assay-Significant results

These case studies exemplify the compound's diverse applications in cancer research and highlight its potential as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

Compound 11 : N-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyphenyl)formamide

  • Structural Features : Shares the 1,5-dimethylpyrazole moiety but incorporates a methoxyphenyl group instead of the second pyrazole.
  • Synthesis : Achieved an 89% yield via formamide coupling, indicating efficient synthetic accessibility.
  • Metabolic Impact : The methyl groups on the pyrazole may curb metabolism, as suggested by ’s title, though specific data are unavailable.

Comparison :

  • The target compound’s bis-pyrazole structure likely enhances rigidity and steric bulk compared to Compound 11’s phenyl group. This could influence binding affinity in biological targets.

Imidazole Analogues

Compound 12 : N-(4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methoxyphenyl)formamide

  • Structural Features : Replaces the pyrazole with a 1,2-dimethylimidazole ring.
  • Synthesis : Lower yield (77%) compared to Compound 11, suggesting synthetic challenges with imidazole derivatives.

Comparison :

  • The target compound’s pyrazole rings may offer superior metabolic stability due to methyl group placement, as imidazoles are more prone to oxidative metabolism.

Halogen-Substituted Pyrazole Derivatives

Compound : N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine

  • Structural Features : Differs by substituting a difluoromethyl group (CF₂H) on the pyrazole instead of a methyl group.
  • Properties: Molecular weight = 291.73 (vs. ~245–260 for non-halogenated analogues). Halogenation increases lipophilicity (ClogP ~2.5 estimated) and may enhance metabolic stability.

Comparison :

  • The difluoromethyl group in the analogue could improve resistance to cytochrome P450-mediated oxidation compared to the target compound’s methyl group.
  • Higher molecular weight and halogen content may reduce aqueous solubility, a trade-off for enhanced membrane permeability.

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound can be synthesized through a multi-step process involving the formation of pyrazole rings, alkylation, and coupling reactions. The general synthetic route includes:

  • Formation of Pyrazole Rings : Reacting hydrazines with 1,3-diketones under acidic or basic conditions.
  • Alkylation : Using alkyl halides in the presence of bases like potassium carbonate.
  • Coupling Reaction : Employing formaldehyde and a suitable amine under reductive amination conditions.

The molecular formula for this compound is C13H22N5C_{13}H_{22}N_5 with a molecular weight of 283.80 g/mol. Its IUPAC name is N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound 2MCF73.79
Compound 3Hep-23.25
Compound 4A54926
Compound 6A549Autophagy
Compound 66H4600.75 - 4.21

These compounds demonstrate varying degrees of cytotoxicity and mechanisms of action that include apoptosis induction and inhibition of key signaling pathways .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a ligand binding to enzymes or receptors, modulating their activity.
  • Targeting Cancer Pathways : It has been noted for its potential to inhibit pathways involved in cell proliferation and survival, particularly in cancerous cells.

Case Studies

Research has highlighted several case studies focusing on the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines (MCF7, SF268). The study found that certain derivatives had IC50 values indicating potent cytotoxic effects against these lines.
  • Inhibition of Kinases : Another study evaluated the inhibition of Aurora-A kinase by pyrazole derivatives, with some compounds showing IC50 values as low as 0.067μM0.067\mu M, suggesting strong potential for therapeutic applications in oncology .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug design and development:

  • Neurological Disorders : Its structural features may be exploited to develop drugs targeting neurological conditions.
  • Organic Electronics : It holds promise for applications in materials science, particularly in organic light-emitting diodes (OLEDs) and photovoltaics .

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